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Compound of Interest

Compound Name: C16Y

Cat. No.: B15606958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

preparation, characterization, and evaluation of the DEAP-C16Y nanoformulation, a promising

pH-responsive peptide-based nanomedicine for cancer therapy.

Introduction
DEAP-C16Y is an amphiphilic chimeric peptide designed for targeted cancer therapy. It is

formed by conjugating the functional molecule 3-diethylaminopropyl isothiocyanate (DEAP) to

the short antitumor peptide, C16Y.[1][2] At physiological pH (7.4), DEAP-C16Y peptides self-

assemble into spherical nanostructures. These nanoformulations are stable in circulation but

are designed to dissociate in the weakly acidic tumor microenvironment, releasing the active

peptide molecules.[1][2] The released DEAP-C16Y peptides can inhibit tumor angiogenesis

and invasion.[1][2] Furthermore, the hydrophobic core of the nanoformulation can be utilized to

encapsulate chemotherapeutic drugs like doxorubicin for combination therapy.[1]

Physicochemical Properties
The DEAP-C16Y nanoformulation exhibits distinct physicochemical properties that are crucial

for its therapeutic function.
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Property Value Conditions Reference

Critical Micelle

Concentration (CMC)
1.78 µmol/L --- [3]

Average Diameter

(Nanoparticles)
~30 nm pH 7.4 [2]

Morphology
Spherical

Nanostructures
pH 7.4 [3]

pH-Responsiveness Dissociation at pH 6.8 --- [3]

Experimental Protocols
Preparation of DEAP-C16Y Nanoformulation
This protocol describes the synthesis of the DEAP-C16Y peptide and its self-assembly into a

nanoformulation.

Materials:

Fmoc-protected amino acids

Solid-phase peptide synthesis (SPPS) resin

3-diethylaminopropyl isothiocyanate (DEAP)

Solvents (DMF, DCM, etc.)

Cleavage cocktail (e.g., TFA-based)

Purification system (e.g., HPLC)

Phosphate-buffered saline (PBS)

Protocol:

Peptide Synthesis:
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The C16Y peptide (sequence: DFKLFAVYIKYR) is synthesized using standard Fmoc-

based solid-phase peptide synthesis (SPPS).[3]

Three additional lysine residues are incorporated to provide primary amino groups for

DEAP conjugation.[3]

Glycine can be added to both ends to remove terminal charges.[3]

DEAP Conjugation:

Following peptide synthesis and deprotection of the lysine side chains, the resin-bound

peptide is reacted with an excess of 3-diethylaminopropyl isothiocyanate (DEAP) in a

suitable solvent like DMF.

The reaction is allowed to proceed for several hours at room temperature to ensure

complete conjugation of DEAP molecules to the lysine side chains.

Cleavage and Purification:

The DEAP-C16Y peptide is cleaved from the resin using a standard cleavage cocktail

(e.g., trifluoroacetic acid-based).

The crude peptide is precipitated, washed, and then purified using reverse-phase high-

performance liquid chromatography (RP-HPLC).

Nanoformulation Self-Assembly:

The purified DEAP-C16Y peptide is dissolved in an appropriate solvent (e.g., DMSO) and

then added dropwise to a phosphate-buffered saline (PBS) solution at pH 7.4 with gentle

stirring.

The amphiphilic nature of the DEAP-C16Y peptide will drive its self-assembly into

nanoformulations.

The resulting nanoformulation solution is then dialyzed against PBS (pH 7.4) to remove

any organic solvent.
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Figure 1: Workflow for DEAP-C16Y nanoformulation preparation.
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Characterization of DEAP-C16Y Nanoformulation
3.2.1. Size and Morphology Analysis

Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size

distribution of the nanoformulations in solution.

Transmission Electron Microscopy (TEM): To visualize the morphology and confirm the size

of the nanoformulations. Samples are typically prepared by drop-casting the nanoformulation

solution onto a carbon-coated copper grid and allowing it to air dry before imaging.

3.2.2. pH-Responsive Disassembly

The size of the nanoformulations is measured by DLS at physiological pH (7.4) and in a

weakly acidic environment (pH 6.8) to confirm their pH-responsive disassembly. A significant

decrease in the scattered light intensity and the appearance of smaller particle sizes at pH

6.8 indicate dissociation.[3]

Doxorubicin Loading (DEAP-C16Y-Dox)
This protocol outlines the encapsulation of the hydrophobic chemotherapeutic drug doxorubicin

(Dox) into the DEAP-C16Y nanoformulation.

Materials:

DEAP-C16Y peptide

Doxorubicin hydrochloride

Triethylamine (TEA)

Organic solvent (e.g., DMSO)

PBS (pH 7.4)

Protocol:
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Doxorubicin hydrochloride is first neutralized with triethylamine to obtain the hydrophobic

form of doxorubicin.

The hydrophobic doxorubicin and the DEAP-C16Y peptide are co-dissolved in a small

amount of an organic solvent like DMSO.

This solution is then added dropwise to PBS (pH 7.4) under gentle stirring.

The co-assembly of DEAP-C16Y and doxorubicin results in the formation of doxorubicin-

loaded nanoformulations (DEAP-C16Y-Dox).

The resulting solution is dialyzed against PBS (pH 7.4) to remove the organic solvent and

any unloaded drug.

DEAP-C16Y Peptide

Co-dissolve in Organic Solvent

Hydrophobic Doxorubicin

Add dropwise to PBS (pH 7.4)

Dialysis

DEAP-C16Y-Dox Nanoformulation

Click to download full resolution via product page

Figure 2: Workflow for doxorubicin loading into DEAP-C16Y nanoformulations.
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In Vitro Efficacy Assays
Cell Viability Assay
This assay determines the cytotoxicity of the DEAP-C16Y nanoformulation.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines

Cell culture medium

DEAP-C16Y nanoformulation

MTT or similar cell viability reagent

96-well plates

Protocol:

Seed HUVECs in 96-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the DEAP-C16Y nanoformulation for a

specified period (e.g., 24-48 hours).

Add MTT reagent to each well and incubate according to the manufacturer's instructions.

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength

to determine cell viability.

Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the effect of the nanoformulation on endothelial cell migration, a key

process in angiogenesis.

Materials:

HUVECs
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Culture plates

Pipette tip or cell scraper

Microscope with imaging capabilities

Protocol:

Grow HUVECs to a confluent monolayer in culture plates.

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

Wash the wells to remove detached cells and add fresh medium containing different

concentrations of the DEAP-C16Y nanoformulation.

Image the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

Quantify the rate of wound closure to determine the effect on cell migration.

Endothelial Cell Tubule Formation Assay
This assay evaluates the ability of the nanoformulation to inhibit the formation of capillary-like

structures by endothelial cells.

Materials:

HUVECs

Matrigel or a similar basement membrane extract

Culture plates

Microscope

Protocol:

Coat the wells of a culture plate with Matrigel and allow it to solidify.
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Seed HUVECs onto the Matrigel-coated surface in the presence of varying concentrations of

the DEAP-C16Y nanoformulation.

Incubate for a period that allows for tubule formation (e.g., 6-18 hours).

Image the tube-like structures and quantify parameters such as the number of branch points

and total tube length.

In Vivo Antitumor Efficacy
This protocol describes a general procedure for evaluating the antitumor efficacy of the DEAP-

C16Y nanoformulation in an orthotopic mammary tumor model.

Materials:

Female immunodeficient mice (e.g., BALB/c nude mice)

Mammary tumor cells (e.g., 4T1)

DEAP-C16Y nanoformulation (and DEAP-C16Y-Dox for combination therapy)

Saline or PBS (for control group)

Calipers for tumor measurement

Protocol:

Tumor Inoculation: Orthotopically inject mammary tumor cells into the mammary fat pad of

the mice.

Treatment: Once tumors reach a palpable size, randomly assign mice to different treatment

groups (e.g., saline control, free C16Y peptide, DEAP-C16Y nanoformulation, DEAP-C16Y-

Dox nanoformulation).

Administer the treatments systemically (e.g., via tail vein injection) at predetermined

intervals.
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Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also,

monitor the body weight of the mice as an indicator of systemic toxicity.

Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weighing and

further analysis (e.g., immunohistochemistry for microvessel density).

Mechanism of Action: Signaling Pathway
DEAP-C16Y exerts its anti-angiogenic and anti-invasive effects by targeting integrin receptors

on endothelial and tumor cells. This interaction leads to the inactivation of key signaling

pathways.[1][2]
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Figure 3: Proposed signaling pathway for DEAP-C16Y's antitumor activity.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions and cell lines. All animal experiments should be conducted in

accordance with institutional guidelines and regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. med.virginia.edu [med.virginia.edu]

2. Scratch Wound Healing Assay [bio-protocol.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: DEAP-C16Y
Nanoformulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606958#deap-c16y-nanoformulation-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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